molecular formula C19H25NO4 B11079504 Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

Cat. No.: B11079504
M. Wt: 331.4 g/mol
InChI Key: IXEWQDWLSGEPBF-UHFFFAOYSA-N
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Description

ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzofuran ring, introduction of the methoxy group, and the attachment of the piperidino moiety. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .

Scientific Research Applications

ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE include other benzofuran derivatives and piperidine-containing compounds. Examples include:

Uniqueness

What sets ETHYL 5-METHOXY-2-[(2-METHYLPIPERIDINO)METHYL]-1-BENZOFURAN-3-CARBOXYLATE apart is its unique combination of functional groups and structural features, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

ethyl 5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H25NO4/c1-4-23-19(21)18-15-11-14(22-3)8-9-16(15)24-17(18)12-20-10-6-5-7-13(20)2/h8-9,11,13H,4-7,10,12H2,1-3H3

InChI Key

IXEWQDWLSGEPBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCCCC3C

Origin of Product

United States

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